molecular formula C15H21N3O2 B11171144 N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide

Cat. No.: B11171144
M. Wt: 275.35 g/mol
InChI Key: DKKNYNGEPRDRSV-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide is a chemical compound with the molecular formula C15H21N3O2. It is known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The compound features a piperazine ring, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide typically involves the reaction of 4-ethylpiperazine with 4-nitrobenzoyl chloride, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide
  • N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide
  • N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]propanamide

Comparison: N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity for molecular targets. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C15H21N3O2/c1-3-17-8-10-18(11-9-17)15(20)13-4-6-14(7-5-13)16-12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,19)

InChI Key

DKKNYNGEPRDRSV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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